![molecular formula C11H17N3O2 B13544522 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid](/img/structure/B13544522.png)
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is an organic compound that features both cyclopropylamino and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the imidazole ring:
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an alkyl halide or an ester, under basic conditions.
Coupling of the imidazole and cyclopropylamino groups: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitroimidazole derivatives.
Reduction: The cyclopropylamino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroimidazole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features to 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid exhibit promising anticancer properties. For example, derivatives targeting cyclin-dependent kinases (CDKs) have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of CDK2, which plays a crucial role in cell cycle regulation. The incorporation of specific substituents on the imidazole ring can enhance the activity against cancer cells, as seen in related studies that explored pyrazole and pyrimidine derivatives .
Neurological Applications
The compound's potential as a neuroprotective agent is under investigation, particularly in relation to its ability to modulate neurotransmitter systems. Similar compounds have been shown to exhibit effects on serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety. The imidazole ring's influence on receptor binding affinities may be leveraged to develop new treatments for neurological disorders .
Case Study 1: CDK Inhibition
In a study focusing on pyrazolo-pyrimidine derivatives, compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects on CDK2/cyclin E complexes. Among these derivatives, certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, showcasing the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Mechanisms
Another investigation assessed the neuroprotective effects of imidazole-containing compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting that this compound may similarly confer protective benefits through modulation of cellular signaling pathways .
Properties and Structure
The compound features several notable properties:
- LogP : -1.56 (indicating good solubility)
- Polar Surface Area : 67 Ų (suggesting favorable permeability)
- Hydrogen Bond Donors/Acceptors : 2/4 (important for interaction with biological targets)
These properties are indicative of its potential bioavailability and interaction profiles within biological systems.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Structurally related to the imidazole ring in the compound.
Cyclopropylamine: Contains the cyclopropylamino group.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropylamino and imidazole functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS Number: 1251106-45-2) is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, target interactions, and implications for therapeutic applications.
The molecular formula of this compound is C11H18N4O, with a molecular weight of 222.29 g/mol. Its structure includes a cyclopropyl group and an imidazole moiety, which may contribute to its biological activity by influencing receptor interactions and metabolic pathways .
Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in signaling pathways related to inflammation and cancer progression. The imidazole ring is known to participate in hydrogen bonding and can stabilize interactions with target proteins, enhancing binding affinity and specificity.
1. Anti-inflammatory Effects
Studies have shown that compounds containing imidazole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cell migration. For instance, the activation of the P2Y12 receptor has been implicated in inflammatory processes, suggesting that analogs of this compound could serve as potential anti-inflammatory agents .
2. Antitumor Activity
Preliminary investigations into the antitumor effects of similar compounds have revealed promising results. In vitro studies indicated that these compounds could inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest . The structural features of this compound may enhance its efficacy as an antitumor agent.
3. Neuroprotective Properties
Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .
Case Studies
Several case studies have highlighted the potential applications of imidazole-containing compounds in clinical settings:
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-11(2,10(15)16)13-9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
OARKHSTZMBCWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C)(C(=O)O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.